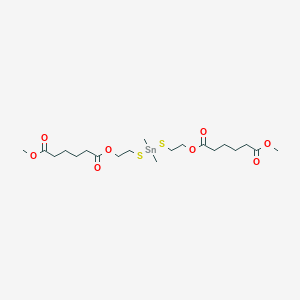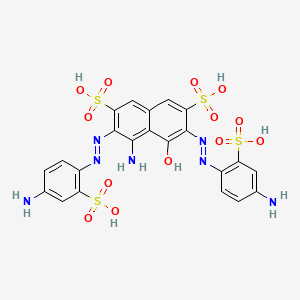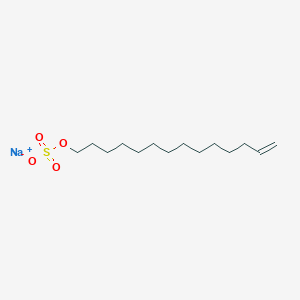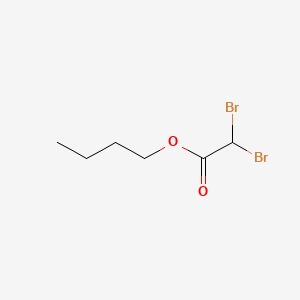
Butyl dibromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dibromoacetate is an organic compound with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Butyl dibromoacetate can be synthesized through a two-step process. The first step involves the reaction of bromoacetic acid with sulfoxide chloride to produce bromoacetyl chloride. In the second step, bromoacetyl chloride reacts with butanol in the presence of a base such as sodium tripolyphosphate and a solvent like chloroform . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Butyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to produce butanol and dibromoacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl dibromoacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of butyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex organic molecules and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Butyl dibromoacetate can be compared to other similar compounds such as:
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl bromoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl bromoacetate: Has a tert-butyl group instead of a butyl group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses in synthesis.
Propriétés
Numéro CAS |
59956-56-8 |
|---|---|
Formule moléculaire |
C6H10Br2O2 |
Poids moléculaire |
273.95 g/mol |
Nom IUPAC |
butyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
Clé InChI |
PRKVHEYASKRHKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


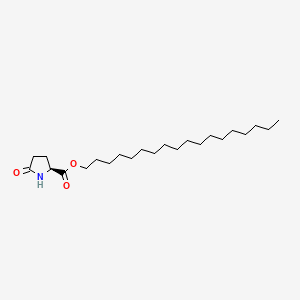
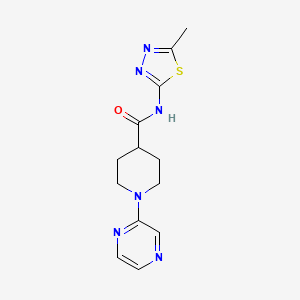
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
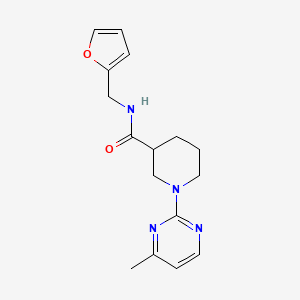
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)

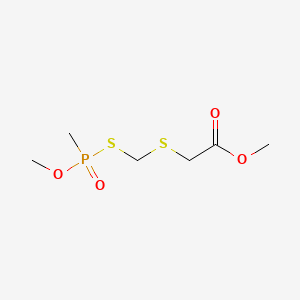
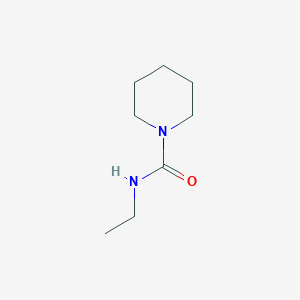

![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
